(7Z)-lobohedleolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-lobohedleolide is a cembrane diterpenoid isolated from Lobophytum hedleyi and Lobophytum. It exhibits anti-HIV-1 activity. It has a role as an anti-HIV-1 agent and a coral metabolite. It is a cembrane diterpenoid, a monocarboxylic acid and a gamma-lactone.
Scientific Research Applications
Antiviral and Anticancer Properties
(7Z)-lobohedleolide, along with its counterpart lobohedleolide, has been identified as a compound with potential antiviral and anticancer properties. Studies have shown that these compounds, derived from the soft coral Lobophytum species, exhibit moderate HIV-inhibitory activity and are effective in inhibiting the growth of in vitro Hella cells, a type of cancer cell (Rashid, Gustafson, & Boyd, 2000); (Uchio, Toyota, Nozaki, Nakayama, Nishizono, & Hase, 1981).
Antiviral Activity Against Hepatitis C Virus
Recent research has also highlighted the effectiveness of lobohedleolide, a compound closely related to this compound, in suppressing Hepatitis C virus replication. This is achieved through the down-regulation of cyclooxygenase-2 expression, indicating potential for these compounds in antiviral therapy (Lin, Tseng, Liaw, Huang, Wei, Sheu, & Lee, 2018).
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory treatments. This compound has shown promising results in reducing inflammation, as indicated by its efficacy in carrageenin-induced rat hind paw edema and cotton pellet granuloma models (Radhika, Rao, Archana, & Nalamolu, 2005).
Potential in Drug Development
The unique chemical structure and bioactive properties of this compound make it a candidate for further exploration in drug development. Its isolation and structural identification from various marine organisms underline the diversity of sources and the complexity of its extraction and purification processes (Yulin, 2012).
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3aS,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12+,16-9-/t17-,18-/m0/s1 |
InChI Key |
SORYERHBQFTRIK-JMQTVVQQSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/C(=O)O |
SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Canonical SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.